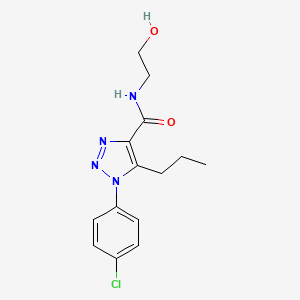

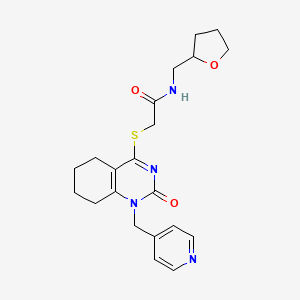

4-methylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis processes for derivatives similar to "4-methylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide" involve multiple steps, including diazotization, Sandmeyer reaction, oxidation, and esterification, aiming at industrial production due to higher yields and lower costs (Yang Jian-she, 2009).

- Structural elucidations of similar compounds have been achieved through various analytical methods such as Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible (UV–Vis) spectra, alongside Liquid Chromatographic (LCMS) and High Resolution Mass Spectrometric (HRMS) methods (M. Lahtinen et al., 2014).

- The crystal structure of N-[(methylsulfanyl)methyl]benzamide was analyzed, revealing specific angles and hydrogen bond formations that could inform the structural characteristics of "4-methylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide" derivatives (Muhammad Riaz Khan et al., 2012).

Applications in Material Science

- Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, related to the core structure of "4-methylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide", exhibit high refractive indices, small birefringences, and good thermomechanical stabilities, which are advantageous for optical materials (P. Tapaswi et al., 2015).

Antimicrobial and Antifungal Studies

- Sulfanilamide derivatives, which share a sulfonamide group common with "4-methylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide", were synthesized and characterized, revealing that modifications in their structure do not significantly enhance antibacterial activity, and none exhibited antifungal activity (M. Lahtinen et al., 2014).

Chemical Properties and Reactions

- Studies on the chemical reactions involving sulfanylmethyl groups and Grignard reagents have led to the formation of tertiary amines, demonstrating the reactivity and potential for chemical modifications of compounds similar to "4-methylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide" (T. Murai et al., 2016).

Orientations Futures

While the future directions for “4-methylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide” are not specified, research into benzamides and their derivatives continues to be an active area of study. For example, new benzamide derivatives are being synthesized and evaluated for their potential as anti-breast cancer agents .

Propriétés

IUPAC Name |

4-methylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c1-25-19-13-7-15(8-14-19)20(24)21-16-9-11-18(12-10-16)23-22-17-5-3-2-4-6-17/h2-14H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMOBPFSEMJMQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101039762 |

Source

|

| Record name | Benzamide, 4-(methylthio)-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101039762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898415-23-1 |

Source

|

| Record name | Benzamide, 4-(methylthio)-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101039762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

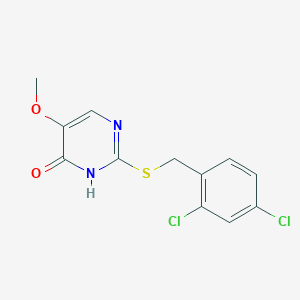

![(4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-ethoxyphenyl)methanone](/img/structure/B2838368.png)

![N-(3-chloro-4-methoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2838372.png)

![[10-Oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium](/img/no-structure.png)

![6-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2838378.png)

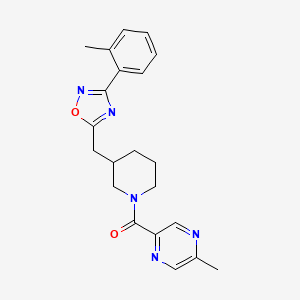

![3-{6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2838379.png)

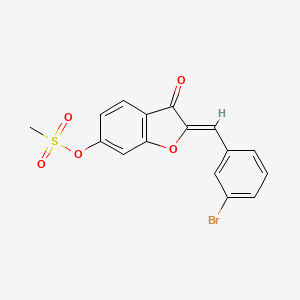

![N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2838380.png)